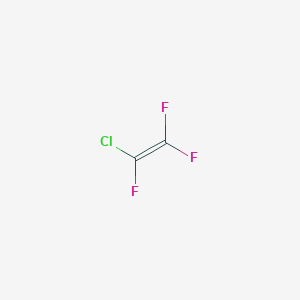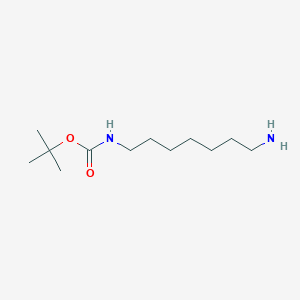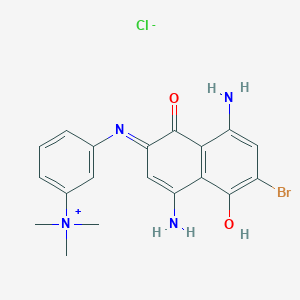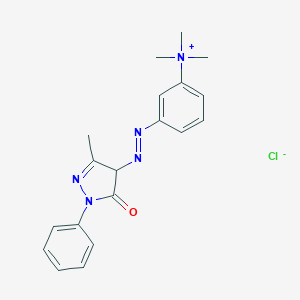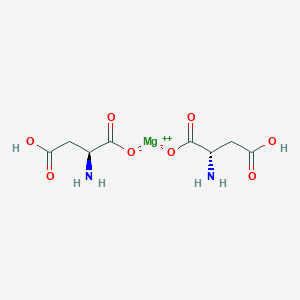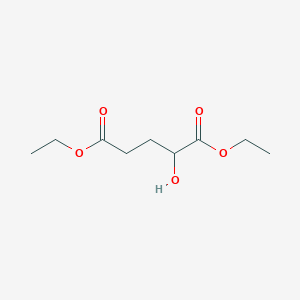![molecular formula C27H19ClF3N3O2 B008436 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 102192-66-5](/img/structure/B8436.png)
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as BHClTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHClTFA belongs to the class of acridine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclin-dependent kinases, which are involved in DNA replication and cell division. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one also induces the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one also inhibits angiogenesis, which can help to prevent the growth and spread of tumors. In addition, the compound has been shown to inhibit the growth of various bacteria and viruses, making it a potential antimicrobial and antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has a number of advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes.
However, there are also some limitations to using 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments. The compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have some toxicity in animal studies, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one. One area of interest is the development of new synthetic analogs of the compound that may have improved biological activities and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one, which may provide insights into new targets for cancer therapy. Finally, the potential use of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one as an antimicrobial and antiviral agent warrants further investigation, particularly in light of the growing problem of antibiotic resistance.
Métodos De Síntesis
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one can be synthesized using a multi-step process that involves the reaction of 7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one with benzaldehyde hydrazine. The resulting compound is then treated with hydrochloric acid to obtain 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anticancer activity. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
In addition to its anticancer activity, 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been studied for its antimicrobial and antiviral properties. The compound has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and HIV.
Propiedades
Número CAS |
102192-66-5 |
|---|---|
Nombre del producto |
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one |
Fórmula molecular |
C27H19ClF3N3O2 |
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
1-(benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2 |
Clave InChI |
PLUADBLQIDDLSZ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
SMILES canónico |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Sinónimos |
7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino )imino]-1,3,4,10-tetrahydro-9(2H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



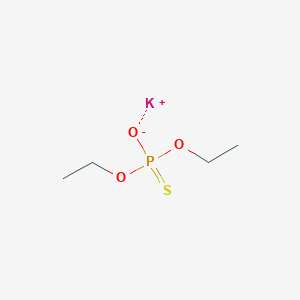
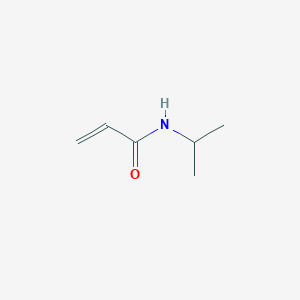

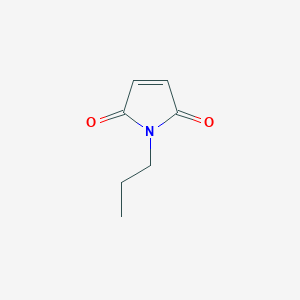
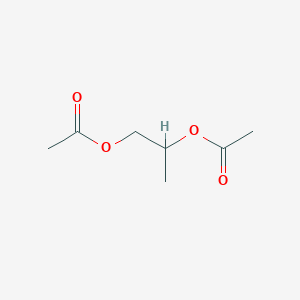

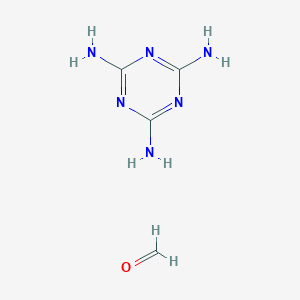
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
